(Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a thioxothiazolidinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-acetylphenyl isothiocyanate with pyridine-3-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thioethers or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxothiazolidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Substituted thioxothiazolidinones
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its ability to inhibit certain enzymes and pathways that are crucial for the survival and proliferation of pathogenic microorganisms and cancer cells.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific characteristics and functionalities.
Mechanism of Action
The mechanism of action of (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt crucial biological pathways, leading to the death of pathogenic microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, known for their biological activity.
Pyridine derivatives: Compounds containing a pyridine ring, widely used in medicinal chemistry.
Thioethers: Compounds with a sulfur atom bonded to two carbon atoms, known for their chemical reactivity.
Uniqueness
(Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one stands out due to its combination of a thioxothiazolidinone core and a pyridine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(5Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c1-11(20)13-5-2-6-14(9-13)19-16(21)15(23-17(19)22)8-12-4-3-7-18-10-12/h2-10H,1H3/b15-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDJTMUUGDDXEU-NVNXTCNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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